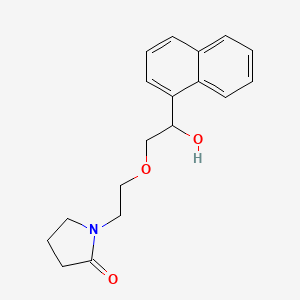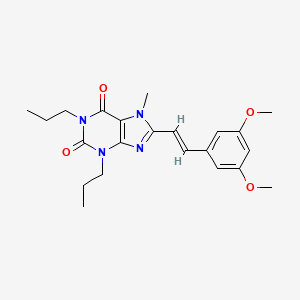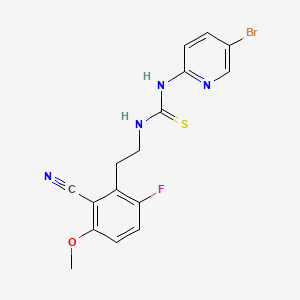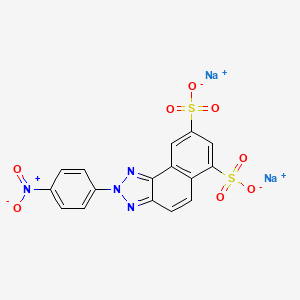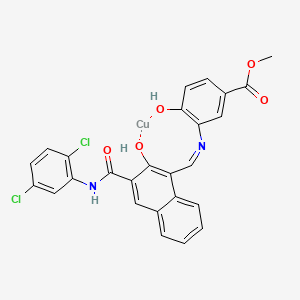
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de alfa-((2-(dimetilamino)etoxi)metil)-4-metoxibencil alcohol es un compuesto orgánico con una estructura compleja que incluye un grupo dimetilamino, un grupo etoxi y una parte de metoxibencil alcohol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de alfa-((2-(dimetilamino)etoxi)metil)-4-metoxibencil alcohol típicamente implica la reacción de dimetilamina con óxido de etileno para formar 2-(dimetilamino)etanol. Este intermedio luego se hace reaccionar con cloruro de 4-metoxibencilo en condiciones básicas para producir el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol y pueden requerir calentamiento para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso incluiría la purificación de los intermedios y el producto final utilizando técnicas como destilación, cristalización o cromatografía para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de alfa-((2-(dimetilamino)etoxi)metil)-4-metoxibencil alcohol puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos dimetilamino o metoxi con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se usan típicamente.
Sustitución: Reactivos como hidróxido de sodio (NaOH) o ácido clorhídrico (HCl) pueden facilitar reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El clorhidrato de alfa-((2-(dimetilamino)etoxi)metil)-4-metoxibencil alcohol tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de surfactantes, adhesivos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del clorhidrato de alfa-((2-(dimetilamino)etoxi)metil)-4-metoxibencil alcohol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como agonista o antagonista en ciertos receptores, influyendo en la señalización celular y las respuestas fisiológicas. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
2-(dimetilamino)etanol: Comparte los grupos dimetilamino y etoxi, pero carece de la parte de metoxibencil alcohol.
Cloruro de 4-metoxibencilo: Contiene el grupo metoxibencilo pero carece de las funcionalidades dimetilamino y etoxi.
Singularidad
El clorhidrato de alfa-((2-(dimetilamino)etoxi)metil)-4-metoxibencil alcohol es único debido a su combinación de grupos funcionales, que confieren una reactividad química específica y una posible actividad biológica. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
131961-49-4 |
|---|---|
Fórmula molecular |
C13H22ClNO3 |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-14(2)8-9-17-10-13(15)11-4-6-12(16-3)7-5-11;/h4-7,13,15H,8-10H2,1-3H3;1H |
Clave InChI |
BBFUAOVYISNUEM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC=C(C=C1)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


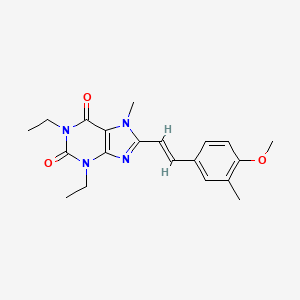
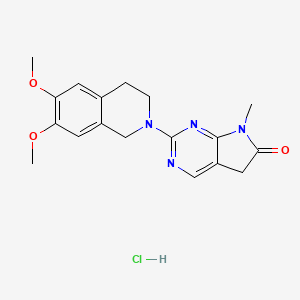
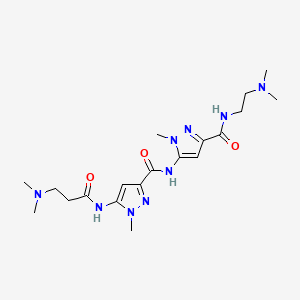


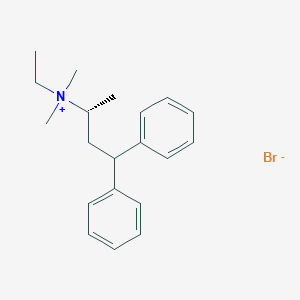
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)

